2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-
Overview
Description
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- (CHDT) is a cyclic ketone with two nitrogen atoms that is widely used in the field of chemistry. It is a colorless, odorless, and non-toxic compound with a molecular weight of 180.25 g/mol. CHDT is a versatile compound that is used as a reagent in many different types of chemical reactions. It is especially useful in organic synthesis due to its ability to form stable complexes with many organic compounds.
Scientific Research Applications
Application in Anticancer Research
- Specific Scientific Field : Anticancer Research
- Summary of the Application : 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-, and its derivatives have shown significant antiproliferative effects against different human cancer cell lines . These compounds have been identified as potential anticancer drugs .
- Methods of Application or Experimental Procedures : The antitumor activities were evaluated in vitro by examining their cytotoxic effects against different human cancer cell lines . All cell lines tested were plated in 96-multiwell and treated with the compound at different concentrations. Cell viability was evaluated by MTT assay . Apoptosis was assessed by the system of double labeling with PI and Annexin-V, and the effect of the compounds on ROS formation was measured by the dichlorofluorescein fluorescence .
- Results or Outcomes : The substitution by n-hexyl chain considerably enhanced the bioactivity of the compounds . In detail, 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione (V), 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione (XII) and 2-hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione (XIII) showed most prominent cytotoxicity against almost human tumour cell lines . Compound V was further subjected to downstream apoptotic analysis, demonstrating a time-dependent pro-apoptotic activity on human melanoma M14 cell line mediated by caspases activation and poly-(ADP-ribose)-polymerase (PARP) protein cleavage .
Application in Drug Synthesis
- Specific Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- is an important intermediate product, particularly for the synthesis of drugs .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific drug being synthesized. Unfortunately, the exact details are not available in the source .
Application in Oxidation Reactions
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : This compound is known to catalyze the oxidation of 2,6-disubstituted phenols by dioxygen .
- Methods of Application or Experimental Procedures : In the specific example provided, a complete conversion of the starting material in o-hydroxyquinone was observed .
- Results or Outcomes : The results showed that this compound can be effectively used as a catalyst in oxidation reactions, providing a new method for the oxidation of 2,6-disubstituted phenols .
Application in Gas Phase Ion Energetics
- Specific Scientific Field : Physical Chemistry
- Summary of the Application : This compound has been studied for its behavior in the gas phase, particularly in relation to its ion energetics .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific experiment being conducted. Unfortunately, the exact details are not available in the source .
Application in Organic Synthesis
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : This compound is an important intermediate product, particularly for the synthesis of drugs .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific drug being synthesized. Unfortunately, the exact details are not available in the source .
properties
IUPAC Name |
2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHCPEFCQYRQQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)N)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509655 | |
Record name | 2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione | |
CAS RN |
1128-13-8 | |
Record name | 2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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